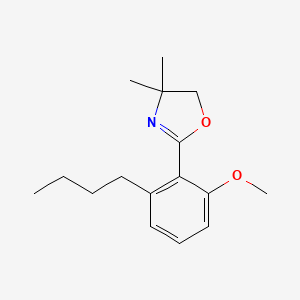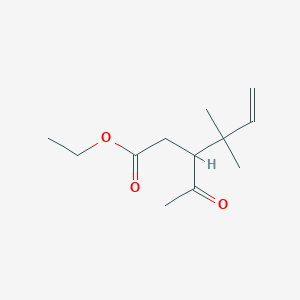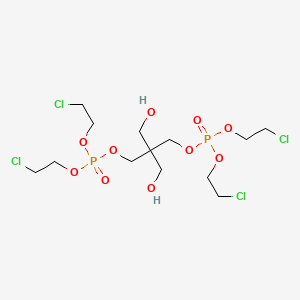![molecular formula C8H16N4O4 B14501208 Bis[(dimethylcarbamoyl)amino]acetic acid CAS No. 64732-11-2](/img/structure/B14501208.png)
Bis[(dimethylcarbamoyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(dimethylcarbamoyl)amino]acetic acid is a chemical compound that belongs to the class of carbamates It is characterized by the presence of two dimethylcarbamoyl groups attached to an aminoacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(dimethylcarbamoyl)amino]acetic acid typically involves the reaction of aminoacetic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve aminoacetic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(dimethylcarbamoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Bis[(dimethylcarbamoyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of bis[(dimethylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic enzymes or the modification of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carboxyanhydrides: These compounds are derived from the addition of a carboxylic acid to an isocyanate and are known to form amides readily.
Amino Acids: Compounds like glycine and alanine share structural similarities with bis[(dimethylcarbamoyl)amino]acetic acid.
Uniqueness
This compound is unique due to the presence of two dimethylcarbamoyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Propriétés
Numéro CAS |
64732-11-2 |
|---|---|
Formule moléculaire |
C8H16N4O4 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
2,2-bis(dimethylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C8H16N4O4/c1-11(2)7(15)9-5(6(13)14)10-8(16)12(3)4/h5H,1-4H3,(H,9,15)(H,10,16)(H,13,14) |
Clé InChI |
CJLFZJJNBKHKLW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC(C(=O)O)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


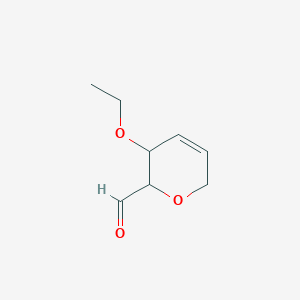
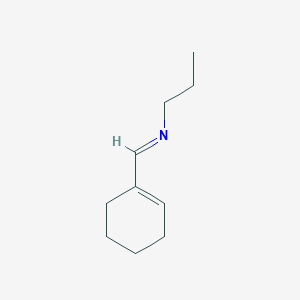
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
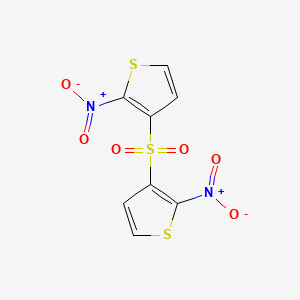
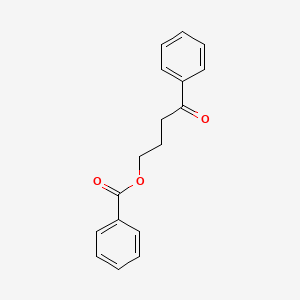
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
